4-Nitrothiophenol
Overview
Description
4-Nitrothiophenol: , also known as 4-nitrobenzenethiol, is an organic compound with the molecular formula C6H5NO2S. It is characterized by a nitro group (NO2) attached to the benzene ring in the para-position relative to the thiol group (SH). This compound is widely used in various scientific experiments, particularly in surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) due to its large Raman scattering cross-section and its ability to bind covalently to noble metals .
Mechanism of Action
Target of Action
4-Nitrothiophenol, also known as 4-Nitrobenzenethiol, primarily targets noble metals due to its molecular structure . It binds covalently to these metals, making it a commonly used reporter molecule for various experiments .
Mode of Action
The interaction of this compound with its targets involves a process known as resonant Raman spectroscopy . This process reveals that the molecule exhibits two intrinsic resonances at specific wavelengths . The molecule’s large Raman scattering cross-section is a result of this interaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the reduction of the compound to 4,4’-dimercaptoazobenzene (DMAB) on laser-illuminated noble metal nanoparticles . This reaction is triggered by a transfer of low-energy electrons from the nanoparticle to the adsorbed molecules .
Pharmacokinetics
Its interaction with noble metals suggests that its bioavailability may be influenced by the presence of these metals .
Result of Action
The action of this compound results in the synthesis of a dual emission fluorescent probe for the differential sensing of glutathione (GSH) and cysteine/homocysteine (Cys/Hcy) . Additionally, it can be used to synthesize diaryl thioethers via a copper-catalyzed C-S coupling reaction .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the molecule’s interaction with noble metals is a key factor in its mode of action . Furthermore, the reaction of this compound to DMAB on laser-illuminated noble metal nanoparticles is influenced by factors such as temperature and the chemical environment .
Biochemical Analysis
Biochemical Properties
4-Nitrothiophenol exhibits catalytic properties and has been instrumental in the synthesis of diverse heterocyclic compounds . It interacts with various enzymes and proteins, serving as a reagent for synthesizing a wide range of organic compounds . The nature of these interactions is largely dependent on the molecular structure of this compound, which allows it to bind covalently to noble metals and exhibit a large Raman scattering cross-section .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolism processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The molecule exhibits two intrinsic resonances at specific wavelengths, which may enhance the Raman intensity at these specific excitation wavelengths .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being explored.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Subcellular Localization
Factors such as targeting signals or post-translational modifications could potentially direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrothiophenol can be synthesized through several methods. One common approach involves the nitration of thiophenol (benzenethiol) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group in the para-position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The compound is then purified through recrystallization or distillation techniques to obtain the desired technical grade product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrothiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Reduction: 4-Aminothiophenol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
4-Nitrothiophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Aminothiophenol: Similar structure but with an amino group instead of a nitro group.
4-Methylbenzenethiol: Similar structure but with a methyl group instead of a nitro group.
4-Chlorothiophenol: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: 4-Nitrothiophenol is unique due to its large Raman scattering cross-section and its ability to participate in both reduction and oxidation reactions. Its nitro group provides distinct chemical reactivity compared to other thiophenol derivatives, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
4-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBVSRMHOPMXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075145 | |
Record name | 4-Nitrothiophenol | |
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Molecular Weight |
155.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a stench; [Sigma-Aldrich MSDS] | |
Record name | 4-Nitrothiophenol | |
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CAS No. |
1849-36-1 | |
Record name | 4-Nitrobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1849-36-1 | |
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Record name | 4-Nitrothiophenolate | |
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Record name | 4-Nitrothiophenol | |
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Record name | 4-Nitrothiophenol | |
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Record name | 4-nitrobenzenethiol | |
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Record name | 4-NITROBENZENETHIOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Nitrothiophenol?
A1: The molecular formula of this compound is C6H5NO2S, and its molecular weight is 155.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 4-NTP?
A2: Researchers utilize a range of spectroscopic techniques to analyze 4-NTP, including:
- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides information about molecular vibrations and is particularly sensitive to molecules adsorbed on metal surfaces. It is extensively used to study the adsorption and reactions of 4-NTP on metallic nanostructures. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): XPS is employed to analyze the elemental composition and chemical states of 4-NTP adsorbed on surfaces. This technique helps researchers understand the interaction between 4-NTP and different substrates. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to investigate the electronic transitions within the 4-NTP molecule and is helpful in studying the optical properties of 4-NTP-functionalized materials. [, , ]
- Vibrational Sum Frequency Spectroscopy (vSFS): vSFS is a surface-sensitive technique providing information about the orientation and ordering of molecules at interfaces. It is used to study the self-assembled monolayers of 4-NTP on metal surfaces. [, ]
Q3: How does 4-NTP interact with gold surfaces?
A3: 4-NTP readily forms self-assembled monolayers (SAMs) on gold surfaces through a strong thiol-gold interaction. [, , , ] The sulfur atom in the thiol group (SH) strongly binds to the gold atoms, forming a stable Au-S bond.
Q4: Does the adsorption structure of 4-NTP on gold surfaces vary?
A4: Yes, the adsorption structure of 4-NTP on Au(111) surfaces can vary depending on the surface coverage. At lower coverages, the molecules tilt more towards the surface due to enhanced van der Waals interactions. []
Q5: How does the presence of a nitro group affect 4-NTP's adsorption?
A5: The nitro group in 4-NTP plays a crucial role in its interaction with metallic surfaces. The electron-withdrawing nature of the nitro group influences both the electronic structure and the chemical reactivity of the molecule when adsorbed. [, , ]
Q6: What is the significance of 4-NTP in catalysis research?
A6: 4-NTP is commonly used as a model compound for studying metal nanoparticle-catalyzed reactions, particularly reduction reactions. [, , , , , , , , , ] Its well-characterized SERS spectrum and reactivity make it ideal for investigating reaction kinetics and mechanisms.
Q7: What is a common reaction involving 4-NTP in catalysis studies?
A7: A widely studied reaction is the reduction of 4-NTP to 4-aminothiophenol (4-ATP) using sodium borohydride (NaBH4) as a reducing agent. [, , , , , , , , , , , ] This reaction is frequently employed to evaluate the catalytic activity of different metal nanoparticles and to investigate the mechanism of plasmon-mediated catalysis.
Q8: How is the reduction of 4-NTP to 4-ATP monitored?
A8: Researchers employ SERS to monitor the reduction reaction in situ. The SERS spectra of 4-NTP and 4-ATP exhibit distinct peaks, allowing for real-time monitoring of the reactant, intermediate, and product concentrations during the reaction. [, , , , , , , , , , , ]
Q9: Can you elaborate on the mechanism of 4-NTP reduction on metal nanoparticles?
A9: While the exact mechanism can be complex and depend on factors such as the metal, surrounding environment, and light irradiation, a simplified picture involves the following:
Q10: Does modifying the structure of 4-NTP affect its activity?
A10: Yes, structural modifications of 4-NTP can significantly influence its reactivity and interactions. For instance, introducing electron-donating or withdrawing groups on the aromatic ring can alter its electron density, affecting its adsorption strength on metal surfaces and its susceptibility to reduction. []
Q11: How does 4-NTP compare to other thiophenol derivatives in terms of SERS activity?
A11: The presence of the nitro group in 4-NTP significantly enhances its SERS activity compared to other thiophenol derivatives like 4-aminothiophenol (4-ATP). The nitro group's strong electron-withdrawing nature contributes to a stronger chemical enhancement mechanism in SERS. []
Q12: How is computational chemistry employed in research on 4-NTP?
A12: Computational methods like Density Functional Theory (DFT) are crucial in understanding the electronic structure of 4-NTP, its adsorption behavior on metal surfaces, and the mechanisms of reactions it undergoes. These simulations provide valuable insights into the molecule's properties and behavior at the molecular level. [, , ]
Q13: What are the limitations of using 4-NTP as a probe molecule in SERS?
A13: While 4-NTP is a popular SERS probe molecule, its reactivity and potential for photodecomposition under laser irradiation pose limitations. Careful selection of experimental conditions and laser power is crucial to ensure reliable SERS measurements. [, , , ]
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